molecular formula C8H6BrCl B13637833 1-(2-Bromovinyl)-2-chlorobenzene

1-(2-Bromovinyl)-2-chlorobenzene

Katalognummer: B13637833
Molekulargewicht: 217.49 g/mol
InChI-Schlüssel: GPCNKFPFMMMJBW-AATRIKPKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-1-(2-bromovinyl)-2-chlorobenzene is an organic compound characterized by the presence of a bromovinyl group and a chlorobenzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(2-bromovinyl)-2-chlorobenzene typically involves the reaction of 2-chlorobenzaldehyde with a brominating agent under specific conditions to introduce the bromovinyl group. One common method involves the use of selenium dibromide in a stereoselective addition reaction to alkynes, which proceeds at room temperature and yields the desired product with high selectivity .

Industrial Production Methods

Industrial production of (E)-1-(2-bromovinyl)-2-chlorobenzene may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Analyse Chemischer Reaktionen

Types of Reactions

(E)-1-(2-bromovinyl)-2-chlorobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction Reactions: Reduction of the bromovinyl group can yield the corresponding alkene or alkane.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or thiourea in polar solvents.

    Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

    Substitution: Products include substituted benzene derivatives.

    Oxidation: Products include epoxides and other oxidized compounds.

    Reduction: Products include alkenes and alkanes.

Wissenschaftliche Forschungsanwendungen

(E)-1-(2-bromovinyl)-2-chlorobenzene has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Investigated for its potential as a building block in the development of pharmaceuticals.

    Material Science: Utilized in the synthesis of polymers and other advanced materials.

Wirkmechanismus

The mechanism by which (E)-1-(2-bromovinyl)-2-chlorobenzene exerts its effects depends on the specific reactions it undergoes. For example, in substitution reactions, the bromine atom is replaced by a nucleophile, leading to the formation of a new chemical bond. The molecular targets and pathways involved vary depending on the specific application and reaction conditions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (E)-2-bromovinylbenzene: Similar structure but lacks the chlorine atom on the benzene ring.

    (E)-2-chlorovinylbenzene: Similar structure but lacks the bromine atom on the vinyl group.

    (E)-1-(2-bromovinyl)-4-chlorobenzene: Similar structure but with the chlorine atom in a different position on the benzene ring.

Uniqueness

(E)-1-(2-bromovinyl)-2-chlorobenzene is unique due to the presence of both bromine and chlorine atoms, which confer distinct reactivity and chemical properties. This dual halogenation allows for a wider range of chemical transformations and applications compared to its mono-halogenated counterparts.

Eigenschaften

Molekularformel

C8H6BrCl

Molekulargewicht

217.49 g/mol

IUPAC-Name

1-[(E)-2-bromoethenyl]-2-chlorobenzene

InChI

InChI=1S/C8H6BrCl/c9-6-5-7-3-1-2-4-8(7)10/h1-6H/b6-5+

InChI-Schlüssel

GPCNKFPFMMMJBW-AATRIKPKSA-N

Isomerische SMILES

C1=CC=C(C(=C1)/C=C/Br)Cl

Kanonische SMILES

C1=CC=C(C(=C1)C=CBr)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.